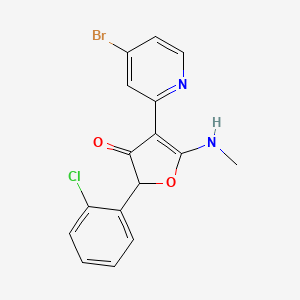
(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(D-BPA13,TYR19)-MCH is a neuropeptide that belongs to the melanin-concentrating hormone (MCH) family. It is found in humans, mice, and rats and is involved in various physiological processes, including energy homeostasis, feeding behavior, and sleep regulation. In recent years, (D-BPA13,TYR19)-MCH has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
科学研究应用
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has been extensively studied in various scientific research fields, including neuroscience, endocrinology, and pharmacology. It has been shown to play a crucial role in regulating feeding behavior, energy homeostasis, and sleep-wake cycles. (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has also been implicated in the pathophysiology of various diseases, including obesity, diabetes, and sleep disorders. Therefore, it has emerged as a potential therapeutic target for these diseases.
作用机制
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) exerts its effects by binding to the (D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) receptor 1 ((D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)R1), which is a G-protein-coupled receptor (GPCR). Upon binding, (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) activates various intracellular signaling pathways, leading to the modulation of neuronal activity and the regulation of feeding behavior, energy homeostasis, and sleep-wake cycles.
Biochemical and Physiological Effects:
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has been shown to have various biochemical and physiological effects. It promotes food intake and body weight gain by increasing appetite and reducing energy expenditure. (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) also regulates glucose homeostasis by modulating insulin secretion and glucose uptake. In addition, it plays a role in the regulation of sleep-wake cycles by promoting sleep and reducing wakefulness.
实验室实验的优点和局限性
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has several advantages for lab experiments. It is stable and can be easily synthesized using SPPS techniques. It also has a high affinity for (D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)R1, which makes it an ideal tool for studying the physiological and pharmacological effects of (D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)R1 activation. However, (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has some limitations for lab experiments. It is relatively expensive, and its effects may vary depending on the species and strain of the animal model used.
未来方向
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has several potential future directions in scientific research. It may be used as a therapeutic target for various diseases, including obesity, diabetes, and sleep disorders. It may also be used as a tool for studying the physiological and pharmacological effects of (D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)R1 activation. Further research is needed to fully understand the mechanisms underlying the effects of (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) and its potential therapeutic applications.
合成方法
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide chain is then cleaved from the support and purified using high-performance liquid chromatography (HPLC) to obtain the final product.
属性
CAS 编号 |
183606-10-2 |
|---|---|
产品名称 |
(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) |
分子式 |
C116H164N30O27S4 |
分子量 |
2539.011 |
InChI |
InChI=1S/C116H164N30O27S4/c1-61(2)49-80-97(156)129-58-91(149)130-74(27-17-43-125-114(119)120)102(161)145-94(63(5)6)111(170)141-83(52-65-31-35-68(36-32-65)95(154)67-23-13-10-14-24-67)104(163)135-79(29-19-45-127-116(123)124)112(171)146-46-20-30-89(146)110(169)144-88(109(168)139-84(54-69-57-128-73-26-16-15-25-71(69)73)106(165)132-76(39-40-90(118)148)99(158)142-86(113(172)173)53-66-33-37-70(147)38-34-66)60-177-176-59-87(108(167)134-78(42-48-175-8)100(159)137-80)143-98(157)75(28-18-44-126-115(121)122)131-103(162)81(50-62(3)4)138-101(160)77(41-47-174-7)133-107(166)85(56-93(152)153)140-105(164)82(51-64-21-11-9-12-22-64)136-96(155)72(117)55-92(150)151/h9-16,21-26,31-38,57,61-63,72,74-89,94,128,147H,17-20,27-30,39-56,58-60,117H2,1-8H3,(H2,118,148)(H,129,156)(H,130,149)(H,131,162)(H,132,165)(H,133,166)(H,134,167)(H,135,163)(H,136,155)(H,137,159)(H,138,160)(H,139,168)(H,140,164)(H,141,170)(H,142,158)(H,143,157)(H,144,169)(H,145,161)(H,150,151)(H,152,153)(H,172,173)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t72-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83+,84-,85-,86-,87-,88-,89-,94-/m0/s1 |
InChI 键 |
BPELSCSTXKDVRG-CCNPXSCZSA-N |
SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)CCCNC(=N)N)CC7=CC=C(C=C7)C(=O)C8=CC=CC=C8)C(C)C)CCCNC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6,7,8-Tetrahydrodicyclopenta[CD,FG]pyrene](/img/structure/B574255.png)
![(3aR,6aS)-3,3-difluoro-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B574259.png)
![[1,3]Oxazolo[2,3,4-cd]pyrrolizine](/img/structure/B574260.png)
![N2-Ethyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B574262.png)
![[3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;methanesulfonic acid](/img/structure/B574265.png)


![1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone](/img/structure/B574273.png)

![2-[2-(1-Methoxyethyl)phenyl]-3,4-dimethyl-5-phenyl-1,3,2-oxazaborolidine](/img/structure/B574277.png)